N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide
Description
N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a dimethyl-substituted acetamide backbone linked to a para-substituted phenyl ring bearing a 2-methylpropanesulfonamido group.
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(2-methylpropylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)10-20(18,19)15-13-7-5-12(6-8-13)9-14(17)16(3)4/h5-8,11,15H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCWPRMICHRSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC=C(C=C1)CC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide typically involves the reaction of 4-(2-methylpropanesulfonamido)benzaldehyde with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into target molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
*Estimated based on structural similarity to analogs.
Key Observations :
- Substituent Bulk and Activity: Compound 35, with a 4-methylpiperazinylsulfonyl group, exhibits strong analgesic activity, suggesting that bulky, nitrogen-rich substituents enhance receptor binding .
- Anti-inflammatory Potential: Compound 36’s diethylsulfamoyl group demonstrates efficacy against inflammatory pain, highlighting the role of alkyl chains in modulating anti-nociceptive pathways .
- Synthetic Utility : The methylsulfonyl-nitro derivative () serves as a precursor for heterocycles, indicating that the target compound’s sulfonamido group could enable similar reactivity .
Physicochemical Properties
- Hydrogen Bonding: Sulfonamide groups in analogs (e.g., ) form intermolecular hydrogen bonds (e.g., C–H⋯O interactions), which influence solubility and crystal packing .
- Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~297.39) is comparable to Compound 35 (297.37), but its isopropyl group may increase logP, favoring membrane permeability .
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